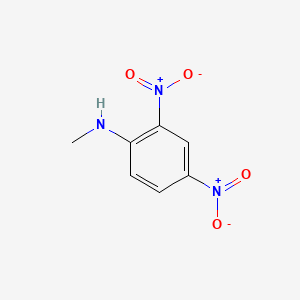

N-Methyl-2,4-dinitroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2,4-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O4/c1-8-6-3-2-5(9(11)12)4-7(6)10(13)14/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQEJEZOCXWJNKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80942616 | |

| Record name | N-Methyl-2,4-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2044-88-4, 71607-48-2 | |

| Record name | N-Methyl-2,4-dinitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2044-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dinitrophenylmethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002044884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-2,4(or 2,6)-dinitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071607482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-2,4-dinitroaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methyl-2,4-dinitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-2,4(or 2,6)-dinitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-methyl-2,4-dinitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-2,4-DINITROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YMZ75L8MPZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N-Methyl-2,4-dinitroaniline from 1-Chloro-2,4-dinitrobenzene

This document provides an in-depth technical overview for the synthesis of N-Methyl-2,4-dinitroaniline, a key intermediate in the production of various fine chemicals and pharmaceuticals, including the chemotherapeutic agent Bendamustine.[1][2] The guide is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of the reaction mechanism, a field-tested experimental protocol, and robust safety and characterization methodologies.

Foundational Principles: The Chemistry of Synthesis

The synthesis of this compound from 1-chloro-2,4-dinitrobenzene and methylamine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction.[3][4] Unlike aliphatic substitution, aromatic rings are electron-rich and generally resistant to nucleophilic attack. However, the viability of the SNAr mechanism is profoundly influenced by the substituents on the aromatic ring.

Causality of Reactivity:

The presence of two strongly electron-withdrawing nitro groups (−NO₂) at the ortho and para positions relative to the chlorine atom is the critical activating factor for this transformation.[3][5] These groups serve two primary functions:

-

Electrophilic Activation: They inductively and resonantly withdraw electron density from the benzene ring, making the carbon atom attached to the chlorine (the ipso-carbon) significantly more electrophilic and thus susceptible to attack by a nucleophile like methylamine.

-

Intermediate Stabilization: They stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. The negative charge can be delocalized onto the oxygen atoms of the nitro groups through resonance, lowering the activation energy of this crucial step.[3][4][5]

The reaction proceeds via a well-established two-step addition-elimination mechanism:

-

Step 1 (Addition): The nucleophilic nitrogen atom of methylamine attacks the electron-deficient ipso-carbon, breaking the aromaticity of the ring and forming the resonance-stabilized Meisenheimer complex.[4]

-

Step 2 (Elimination): The aromaticity is restored by the departure of the chloride ion, which is a good leaving group. A base, either a second molecule of methylamine or an added base like sodium hydroxide, facilitates the removal of a proton from the nitrogen atom.[6][7]

This mechanistic understanding is paramount for optimizing reaction conditions and minimizing potential side reactions.

Hazard Analysis and Safe Laboratory Practice

A rigorous commitment to safety is non-negotiable. Both the starting materials and the product possess significant hazards that demand strict adherence to safety protocols.

-

1-Chloro-2,4-dinitrobenzene (CAS: 97-00-7): This compound is toxic if swallowed or in contact with skin, causes serious eye damage, and may cause an allergic skin reaction.[8][9][10] It is also very toxic to aquatic life with long-lasting effects.[8] All handling must occur within a certified chemical fume hood.

-

Methylamine (Aqueous Solution, e.g., 40%): Methylamine is a flammable and corrosive substance. It can cause severe skin burns and eye damage. Inhalation of vapors can lead to respiratory irritation.

-

This compound (CAS: 2044-88-4): While less acutely toxic than the starting material, it should be handled with care as a potentially hazardous substance.

Mandatory Personal Protective Equipment (PPE):

-

Chemical splash goggles and a face shield.[8]

-

Chemical-resistant gloves (e.g., nitrile or neoprene).[11]

-

A flame-resistant laboratory coat.[12]

-

Work must be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[8][12]

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established procedures and is designed for high yield and purity.[6] It incorporates self-validating checkpoints, such as temperature monitoring and visual confirmation of phase changes, to ensure procedural integrity.

Materials and Equipment

Reagents:

| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Purity |

| 1-Chloro-2,4-dinitrobenzene | 97-00-7 | 202.55 | >99% |

| Methylamine (Aqueous Solution) | 74-89-5 | 31.06 | ~40% |

| Sodium Hydroxide | 1310-73-2 | 40.00 | ACS Grade |

| Deionized Water | 7732-18-5 | 18.02 | N/A |

| Ethanol (for recrystallization) | 64-17-5 | 46.07 | Reagent Grade |

Equipment:

-

Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer.

-

Heating mantle with a temperature controller.

-

Dropping funnel.

-

Büchner funnel and vacuum flask for filtration.

-

Standard laboratory glassware.

Synthesis Workflow

The entire process, from reagent preparation to final product characterization, is outlined in the workflow diagram below.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Procedure

Based on a 0.978 mol scale as described in reference[6]. Quantities can be scaled as needed.

-

Reaction Setup: In a properly equipped three-neck flask, charge 203.5 g (1.0 mol, 1.0 eq.) of 1-chloro-2,4-dinitrobenzene and 390 mL of deionized water.

-

Emulsification: Begin vigorous stirring and heat the suspension. The beige-colored suspension will transform into a light brown emulsion at approximately 46-70°C.[6]

-

Methylamine Addition: Once the emulsion is stable, begin the dropwise addition of 120 mL of a 41% aqueous methylamine solution. This addition should be controlled to maintain the reaction temperature between 85°C and 90°C; the reaction is exothermic.[6] During this phase, the product will begin to precipitate, and a yellow crust may form on the flask walls.

-

Base Addition: Following the methylamine addition, add 103 mL of 30% aqueous sodium hydroxide solution dropwise over one hour. The purpose of the NaOH is to neutralize the hydrochloric acid generated during the reaction, preventing the formation of methylammonium hydrochloride salt and ensuring methylamine remains a free nucleophile. This will cause the crust to detach and form a stirrable yellow suspension.[6]

-

Reaction Completion: Heat the suspension to 90°C and maintain this temperature with effective stirring for one hour to ensure the reaction proceeds to completion.[6]

-

Isolation: Cool the reaction mixture to 30°C over two hours. The product will precipitate as a yellow solid. Collect the solid by vacuum filtration using a Büchner funnel.[6]

-

Washing and Purification: Wash the filter cake thoroughly with a generous amount of deionized water (approx. 1.2 L) to remove any inorganic salts and unreacted water-soluble reagents.[6] For higher purity, the crude product can be recrystallized from an aqueous alcohol solution.[13]

-

Drying: Dry the purified product in a vacuum oven at 60°C until a constant weight is achieved. The expected yield is approximately 97-98%.[6]

Product Characterization and Data

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Expected Product Properties:

| Property | Value | Reference |

| Chemical Formula | C₇H₇N₃O₄ | [14][15] |

| Molecular Weight | 197.15 g/mol | [14][15] |

| Appearance | Yellow crystalline powder | [2][14][16] |

| Melting Point | 175-178°C | [6][13] |

| Theoretical Yield | 197.15 g (from 202.55 g starting material) | |

| Expected Yield | ~193 g (97.8%) | [6] |

Analytical Techniques:

-

Melting Point: A sharp melting point within the expected range is a primary indicator of high purity.

-

¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation by showing the expected chemical shifts and coupling patterns for the aromatic and methyl protons, as well as the carbon skeleton.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Expect to see characteristic peaks for N-H stretching (secondary amine), aromatic C-H stretching, and strong asymmetric and symmetric stretches for the NO₂ groups.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M+) corresponding to the calculated molecular weight (197.15).[15]

By following this comprehensive guide, researchers can reliably and safely synthesize high-purity this compound, grounded in a solid understanding of the underlying chemical principles.

References

-

Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]

-

Preparation of this compound. (n.d.). PrepChem.com. Retrieved from [Link]

-

N-methyl-2 4-dinitroaniline manufacturers. (n.d.). Corey Organics. Retrieved from [Link]

-

Concerted Nucleophilic Aromatic Substitution Reactions. (2018). PubMed Central, NIH. Retrieved from [Link]

-

Propose mechanisms and show the expected products of the following reactions. (c) p-nitrobromobenzene + methylamine (CH3-NH2). (n.d.). Pearson. Retrieved from [Link]

-

Brady, O. L., & Cropper, F. R. (1950). The Reaction between Amines and 1-Chloro-2:4-dinitrobenzene. Journal of the Chemical Society, 507-512. Retrieved from [Link]

-

Safety Data Sheet - 1-Chloro-2,4-dinitrobenzene. (n.d.). Kishida Chemical Co., Ltd. Retrieved from [Link]

-

Propose a nucleophilic aromatic substitution mechanisms for the reactions. (2016). Chegg.com. Retrieved from [Link]

-

Material Safety Data Sheet - 1-chloro-2,4-dinitrobenzene 99% AR. (n.d.). Oxford Lab Fine Chem LLP. Retrieved from [Link]

-

1-CHLORO-2-4-DINITROBENZENE AR MSDS. (2016). Loba Chemie. Retrieved from [Link]

-

How do the mechanisms of the following reactions differ?. (n.d.). Pearson+. Retrieved from [Link]

-

2,4-dinitroaniline. (n.d.). Organic Syntheses. Retrieved from [Link]

-

This compound. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

This compound. (2024). ChemBK. Retrieved from [Link]

-

What happens when 1-chloro-2, 4-dinitrobenzene is treated with C2H5ONa?. (2017). Quora. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure. (2008). ResearchGate. Retrieved from [Link]

-

A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. (2013). University of Liverpool. Retrieved from [Link]

-

This compound | CAS 2044-88-4. (n.d.). Veeprho. Retrieved from [Link]

-

Industrial Applications of N-Methyl Aniline in Petrochemical Blends. (n.d.). Minal Specialities. Retrieved from [Link]

- Process for preparing 1-chloro-2,4-diaminobenzene. (2001). Google Patents.

-

2,4-Dinitroaniline. (n.d.). Wikipedia. Retrieved from [Link]

-

Ensuring Quality: Sourcing this compound for Pharmaceutical Use. (n.d.). LinkedIn. Retrieved from [Link]

-

Methylation of amines using formic acid via simple inorganic base catalysis. (2018). SpringerLink. Retrieved from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. nbinno.com [nbinno.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. Propose mechanisms and show the expected products of the followin... | Study Prep in Pearson+ [pearson.com]

- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis routes of this compound [benchchem.com]

- 7. 99. The reaction between amines and 1-chloro-2 : 4-dinitrobenzene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 8. fishersci.com [fishersci.com]

- 9. kishida.co.jp [kishida.co.jp]

- 10. lobachemie.com [lobachemie.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 13. prepchem.com [prepchem.com]

- 14. Page loading... [wap.guidechem.com]

- 15. This compound | C7H7N3O4 | CID 74891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. chembk.com [chembk.com]

An In-depth Technical Guide to N-Methyl-2,4-dinitroaniline: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-2,4-dinitroaniline, a substituted aromatic amine, is a compound of significant interest in various chemical and pharmaceutical research fields. Its molecular structure, characterized by a methylamino group and two nitro groups attached to a benzene ring, imparts unique chemical reactivity and physical properties. This guide provides a comprehensive overview of this compound, delving into its physical and chemical characteristics, synthesis methodologies, spectral analysis, and safety considerations. The information presented herein is intended to serve as a valuable resource for professionals engaged in organic synthesis, medicinal chemistry, and materials science.

Core Physical and Chemical Properties

This compound presents as a yellow crystalline powder.[1][2] A thorough understanding of its physical and chemical properties is fundamental for its effective handling, application, and the prediction of its behavior in various chemical environments.

Table 1: Key Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2044-88-4 | [3][4] |

| Molecular Formula | C₇H₇N₃O₄ | [3][5] |

| Molecular Weight | 197.15 g/mol | [3][5] |

| Appearance | Yellow crystalline powder | [2][6] |

| Melting Point | 171-172 °C | [4] |

| Boiling Point | 334.23 °C (rough estimate) | [4] |

| Density | 1.5115 g/cm³ (rough estimate) | [7] |

| Solubility | Soluble in dichloromethane, ethyl acetate, and methanol.[7] It also has some solubility in ethanol and ether.[2] | [2][7] |

| pKa | -4.54 ± 0.25 (Predicted) | [7] |

Synthesis and Reactivity

The synthesis of this compound is most commonly achieved through the nucleophilic aromatic substitution of 1-chloro-2,4-dinitrobenzene with methylamine.[3][5] This reaction is a cornerstone for obtaining this compound in laboratory and industrial settings.

Experimental Protocol: Synthesis of this compound

This protocol is based on a well-established procedure involving the reaction of 2,4-dinitrochlorobenzene with an aqueous solution of methylamine.[1]

Materials:

-

2,4-dinitrochlorobenzene (99.5%)

-

Aqueous solution of methylamine (41%)

-

Sodium hydroxide solution (30%)

-

Water

Procedure:

-

In a suitable reaction vessel, 203.5 parts of 99.5% 2,4-dinitrochlorobenzene are stirred in 390 parts of water to form a beige-colored suspension.[1]

-

The suspension is heated to 70°C over 35 minutes, at which point it transforms into a light brown emulsion around 46°C.[1]

-

120 parts by volume of a 41% aqueous solution of methylamine are then added dropwise over 30 minutes at a bath temperature of 85°C.[1] The reaction temperature will rise to approximately 88°C.[1]

-

The emulsion will gradually solidify, forming a thick yellow crust on the flask walls.[1]

-

Subsequently, 103 parts by volume of 30% sodium hydroxide solution are added dropwise over one hour, causing the temperature to decrease to below 81°C.[1]

-

The crust will detach from the flask, forming a yellow suspension. This suspension is heated to 90°C over 15 minutes and stirred at 85-90°C for one hour.[1]

-

The mixture is then cooled to 30°C over two hours and the solid product is collected by suction filtration.[1]

-

To break up any lumps, the filter cake is stirred in 305 parts of water, filtered again, and washed with 1150 parts of water.[1]

-

The final product is dried at 60°C in vacuo to yield N-methyl-2,4-dinitro-aniline.[1] The reported yield is approximately 97.8% with a melting point of 177-178°C.[1]

Chemical Reactivity

The chemical reactivity of this compound is largely dictated by the electron-withdrawing nature of the two nitro groups and the electron-donating character of the methylamino group. These substituents influence the electron density of the aromatic ring, making it susceptible to certain types of reactions.

A key reaction of dinitroanilines is their reduction. The nitro groups can be selectively or fully reduced to amino groups using various reducing agents. For instance, selective reduction can be achieved using sulfides, leading to the formation of nitro-diamines.[8] A notable application of this compound is its use as an intermediate in the synthesis of N¹-Methyl-4-nitro-benzene-1,2-diamine. This transformation is accomplished through reduction with aqueous sodium hydrosulfide in an alcohol solvent.[3]

Spectral Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Each method provides unique insights into the molecule's composition and connectivity.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

N-H Stretching: A peak in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine.

-

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are expected in the 2850-3100 cm⁻¹ range.

-

NO₂ Stretching: Strong asymmetric and symmetric stretching vibrations of the nitro groups typically appear in the regions of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

-

C=C Stretching: Aromatic ring C=C stretching vibrations are observed in the 1400-1600 cm⁻¹ region.

-

C-N Stretching: The C-N stretching vibration of the aromatic amine is expected around 1250-1360 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of this compound.

-

¹H NMR: The proton NMR spectrum would show distinct signals for the methyl protons, the amine proton, and the aromatic protons. The methyl protons would appear as a singlet, while the aromatic protons would exhibit a complex splitting pattern due to their coupling with each other. The chemical shifts of the aromatic protons are significantly influenced by the electron-withdrawing nitro groups.

-

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule. The carbons attached to the nitro groups would be significantly deshielded and appear at a higher chemical shift.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 197.[9] The fragmentation pattern can reveal the loss of various functional groups, such as the nitro groups (NO₂) and the methyl group (CH₃), providing further structural confirmation.[10]

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use. General safety precautions include:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[4]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[4]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

Applications

This compound serves as a valuable intermediate in organic synthesis.[2] Its primary applications include:

-

Dye Manufacturing: It is used in the preparation of various dyes.[2]

-

Pharmaceuticals: It is a known impurity and intermediate in the synthesis of certain active pharmaceutical ingredients, such as Bendamustine.[11]

-

Chemical Research: It is used as a starting material for the synthesis of more complex molecules.[3]

Conclusion

This compound is a versatile chemical compound with well-defined physical and chemical properties. Its synthesis is readily achievable through established protocols, and its structure can be unequivocally confirmed by a combination of spectroscopic techniques. A thorough understanding of its reactivity and safe handling procedures is crucial for its effective utilization in research and development. This guide provides a foundational understanding of this important molecule, empowering scientists and researchers to leverage its properties in their respective fields.

References

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of this compound. Retrieved from [Link]

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Dinitroaniline. Retrieved from [Link]

-

LookChem.com. (n.d.). This compound 2044-88-4 wiki. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,4-dinitroaniline. Retrieved from [Link]

-

Corey Organics. (n.d.). n-methyl-2 4-dinitroaniline manufacturers. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

NIST. (n.d.). 2,4,6-Trinitro-N-methyl-aniline. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4-dinitro-N-methylaniline - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). N-Methyl-2,4-dinitro-N-phenylaniline. Retrieved from [Link]

-

Solubility of Things. (n.d.). 4-Methyl-3,5-dinitroaniline. Retrieved from [Link]

-

RASĀYAN Journal of Chemistry. (2024). COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 2044-88-4 | Product Name : this compound. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyl-2-nitroaniline. Retrieved from [Link]

-

Veeprho. (n.d.). This compound | CAS 2044-88-4. Retrieved from [Link]

Sources

- 1. Synthesis routes of this compound [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. Page loading... [guidechem.com]

- 4. This compound | 2044-88-4 [chemicalbook.com]

- 5. n-methyl-2 4-dinitroaniline manufacturers | Corey Organics [coreyorganics.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound CAS#: 2044-88-4 [m.chemicalbook.com]

- 8. Dinitroaniline - Wikipedia [en.wikipedia.org]

- 9. This compound | C7H7N3O4 | CID 74891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. veeprho.com [veeprho.com]

N-Methyl-2,4-dinitroaniline CAS number 2044-88-4

An In-Depth Technical Guide to N-Methyl-2,4-dinitroaniline (CAS 2044-88-4): Properties, Synthesis, and Applications in Pharmaceutical Development

Abstract

This compound, identified by CAS number 2044-88-4, is a dinitroaniline derivative of significant interest in synthetic organic chemistry. This yellow crystalline solid serves as a versatile chemical intermediate, most notably as a critical starting material in the multi-step synthesis of the alkylating antineoplastic agent, Bendamustine.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its chemical and physical properties, established synthesis methodologies with mechanistic insights, and its primary applications. Particular focus is given to the quality control parameters essential for its use in pharmaceutical manufacturing.

Chemical Identity and Physicochemical Properties

Overview and Nomenclature

This compound is an aromatic compound characterized by an aniline core functionalized with a methyl group at the amine and two nitro groups at positions 2 and 4 of the benzene ring.[3] The strong electron-withdrawing nature of the two nitro groups significantly influences the molecule's reactivity, particularly its susceptibility to nucleophilic attack and the reduced basicity of the amine group compared to aniline.[4][5]

Table 1: Nomenclature and Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 2044-88-4[6][7] |

| IUPAC Name | This compound[6] |

| Synonyms | 2,4-Dinitro-N-methylaniline, (2,4-Dinitrophenyl)methylamine, 1-(Methylamino)-2,4-dinitrobenzene[6][8] |

| Molecular Formula | C₇H₇N₃O₄[7][9] |

| EINECS | 218-062-4[9] |

Physicochemical Data

The physical properties of this compound are well-documented, making it a readily identifiable and manageable laboratory chemical. Its solid, crystalline nature at room temperature and solubility profile are key considerations for its use in synthesis.

Table 2: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 197.15 g/mol [6][7] |

| Appearance | Yellow crystalline powder[8][10] |

| Melting Point | 171-178 °C[11][12][13] |

| Boiling Point | ~354.8 °C at 760 mmHg (estimate)[9] |

| Density | ~1.487 - 1.51 g/cm³ (estimate)[9][13] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol, Ethanol, Ether, Chloroform; Insoluble in water[3][10][13] |

| pKa | -4.54 (Predicted)[9][13] |

Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively achieved through nucleophilic aromatic substitution (SₙAr), a cornerstone reaction in aromatic chemistry.

Primary Synthetic Route: Nucleophilic Aromatic Substitution (SₙAr)

The predominant industrial and laboratory-scale synthesis involves the reaction of 1-chloro-2,4-dinitrobenzene with methylamine.[9][11][14]

Causality of Experimental Design : The choice of 1-chloro-2,4-dinitrobenzene as the electrophile is critical. The two nitro groups are powerful electron-withdrawing groups that activate the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate.[4][15] Chlorine is an effective leaving group in this activated system. Methylamine serves as a potent and readily available nucleophile. The reaction is typically conducted in a polar solvent at elevated temperatures to ensure sufficient reaction kinetics.[4][11]

Mechanism : The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.[4][15]

-

Nucleophilic Attack : The methylamine nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring to form the Meisenheimer complex.

-

Stabilization : The negative charge of this intermediate is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the two nitro groups.

-

Elimination : The aromaticity is restored by the departure of the chloride leaving group, yielding the final product.

Caption: SNAr mechanism for this compound synthesis.

Detailed Experimental Protocol (SₙAr)

This protocol is a representative synthesis adapted from established procedures.[11]

-

Reaction Setup : In a suitable reaction vessel equipped with a stirrer and condenser, suspend 203.5 parts of 1-chloro-2,4-dinitrobenzene in 390 parts of water.

-

Heating : Heat the suspension to 70 °C with effective stirring. The mixture will form a light brown emulsion.

-

Nucleophile Addition : At a bath temperature of 85 °C, add 120 parts of a 41% aqueous methylamine solution dropwise over 30 minutes. The reaction is exothermic, and the internal temperature may rise to approximately 88 °C.

-

Base Addition & Reaction : A thick yellow crust will form. Add 103 parts of 30% sodium hydroxide solution dropwise over one hour. The crust will detach, forming a yellow suspension.

-

Digestion : Heat the suspension to 90 °C and stir for 1 hour to ensure the reaction goes to completion.

-

Workup : Cool the mixture to 30 °C and filter the solid product by suction.

-

Purification : The crude product is washed thoroughly with water and dried under vacuum at 60 °C. For higher purity, recrystallization from aqueous alcohol can be performed.[16]

-

Validation : The final product's identity and purity should be confirmed using standard analytical methods such as ¹H-NMR, Mass Spectrometry, and melting point analysis. A purity of ≥98.0% is often required for pharmaceutical applications.[2]

Core Applications in Research and Development

While this compound has applications in the synthesis of dyes and herbicides, its most significant role in modern chemistry is as a pharmaceutical intermediate.[3][4]

Critical Role in Bendamustine Synthesis

This compound is a key starting material for the synthesis of Bendamustine, a nitrogen mustard derivative used in the treatment of chronic lymphocytic leukemia and non-Hodgkin's lymphoma.[1][17] The synthesis pathway leverages the existing functional groups of this compound for subsequent chemical transformations.

Workflow Justification : The synthesis of Bendamustine requires the construction of a benzimidazole ring and the attachment of a butyric acid side chain with a bis(2-chloroethyl)amine functional group. This compound provides the core aromatic structure with the necessary amine and nitro groups positioned for the subsequent cyclization and functionalization steps.

Caption: Simplified workflow for Bendamustine synthesis.

Quality Control for Pharmaceutical Use

For its use in Active Pharmaceutical Ingredient (API) manufacturing, the purity of this compound is paramount.[2]

-

Purity Assay : Suppliers must provide a Certificate of Analysis (CoA) with a purity assay, typically ≥98.0%.[2]

-

Impurity Profiling : The CoA should detail any known or unknown impurities, as these can affect the yield and purity of the final API.

-

Reference Standard : this compound itself is used as a characterized reference material in Abbreviated New Drug Applications (ANDA) to identify and quantify impurities during the manufacturing of Bendamustine.[1]

Emerging Research: Potential Biological Activity

Some research has explored the direct biological activity of this compound and related compounds. Studies suggest potential cytotoxic effects against certain cancer cell lines, possibly acting through mechanisms like DNA alkylation and the induction of apoptosis.[4] However, this research is preliminary, and its primary value remains as a synthetic intermediate rather than a therapeutic agent itself.[4]

Safety, Handling, and Toxicology

Due to the presence of nitro groups, this compound requires careful handling. While not classified as an explosive like some polynitrated aromatics, it is considered a hazardous substance.[3][5]

-

Hazard Identification : Many nitroanilines are considered toxic.[3] The parent compound, 2,4-dinitroaniline, is toxic if swallowed, inhaled, or in contact with skin.[5]

-

Personal Protective Equipment (PPE) : Always use appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work in a well-ventilated fume hood.

-

Storage : Store in a cool, dry, well-ventilated area away from incompatible materials and sources of ignition. Keep the container tightly closed.

-

Handling : Avoid generating dust. Prevent contact with skin, eyes, and clothing.

Conclusion

This compound (CAS 2044-88-4) is a well-characterized organic compound whose importance is defined by its role as a versatile chemical intermediate. Its straightforward and high-yield synthesis via nucleophilic aromatic substitution makes it readily accessible. For professionals in drug development, its identity is inextricably linked to the production of Bendamustine, where its purity and quality are critical determinants for the safety and efficacy of the final pharmaceutical product. A thorough understanding of its synthesis, properties, and handling is therefore essential for its effective and safe application in both research and industrial settings.

References

- ChemBK. (2024). This compound.

- Smolecule. (2023). Buy this compound | 2044-88-4.

- PrepChem.com. (n.d.). Preparation of this compound.

- Chemicalize. (n.d.). This compound 2044-88-4 wiki.

- Pharmaffiliates. (n.d.). CAS No : 2044-88-4 | Product Name : this compound.

- Biosynth. (n.d.). This compound | 2044-88-4 | FM25629.

- Benchchem. (n.d.). Synthesis routes of this compound.

- CymitQuimica. (n.d.). CAS 2044-88-4: this compound.

- Guidechem. (n.d.). This compound 2044-88-4 Purity 98% China.

- ChemicalBook. (n.d.). This compound CAS#: 2044-88-4.

- PubChem. (n.d.). This compound | C7H7N3O4 | CID 74891.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 2044-88-4.

- LGC Standards. (n.d.). This compound.

- Study.com. (n.d.). What is the reaction mechanism for the SnAr_2 reaction of 2,4-dinitrochlorobenzene and amine?.

- Corey Organics. (n.d.). n-methyl-2 4-dinitroaniline manufacturers.

- ChemicalBook. (2023). This compound (CAS 2044-88-4).

- Veeprho. (n.d.). This compound | CAS 2044-88-4.

- LookChem. (n.d.). Ensuring Quality: Sourcing this compound for Pharmaceutical Use.

- MDPI. (2000). Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure. Molecules, 5(3), 531-537.

- Semantic Scholar. (2000). Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure.

- Klivon. (n.d.). This compound | CAS Number 2044-88-4.

- Chegg.com. (2016). Solved Propose a nucleophilic aromatic substitution.

- ResearchGate. (2000). (PDF) Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure.

- ChemicalBook. (2023). N-Methyl-4-nitroaniline: properties, applications and safety.

- NIST. (n.d.). 2,4,6-Trinitro-N-methyl-aniline. In NIST Chemistry WebBook.

- Wikipedia. (n.d.). 2,4-Dinitroaniline.

Sources

- 1. veeprho.com [veeprho.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS 2044-88-4: this compound | CymitQuimica [cymitquimica.com]

- 4. Buy this compound | 2044-88-4 [smolecule.com]

- 5. 2,4-Dinitroaniline - Wikipedia [en.wikipedia.org]

- 6. This compound | C7H7N3O4 | CID 74891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Page loading... [guidechem.com]

- 10. chembk.com [chembk.com]

- 11. Synthesis routes of this compound [benchchem.com]

- 12. Page loading... [wap.guidechem.com]

- 13. This compound CAS#: 2044-88-4 [chemicalbook.com]

- 14. n-methyl-2 4-dinitroaniline manufacturers | Corey Organics [coreyorganics.com]

- 15. homework.study.com [homework.study.com]

- 16. prepchem.com [prepchem.com]

- 17. This compound | LGC Standards [lgcstandards.com]

A Comprehensive Spectroscopic Guide to N-Methyl-2,4-dinitroaniline for Advanced Drug Development

This technical guide provides an in-depth analysis of the spectroscopic data for N-Methyl-2,4-dinitroaniline (C7H7N3O4), a key chemical intermediate.[1][2] Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and robust experimental protocols.

Introduction

This compound is a significant organic compound utilized in various synthetic pathways, including as an intermediate in the production of pharmaceuticals like Bendamustine.[3] Its chemical structure, characterized by a substituted benzene ring bearing a methylamino group and two nitro groups, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of this fingerprint is paramount for identity confirmation, purity assessment, and understanding its chemical behavior. This guide delves into the core spectroscopic techniques used to characterize this molecule, explaining not just the data but the scientific reasoning behind the spectral features.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.[4] For this compound, both ¹H and ¹³C NMR provide invaluable structural information.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons, the N-methyl protons, and the amine proton. The powerful electron-withdrawing nature of the two nitro groups significantly deshields the aromatic protons, causing them to resonate at a lower field (higher ppm).

Table 1: ¹H NMR Spectral Data of this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.8 | d | ~2.5 |

| H-5 | ~8.2 | dd | ~9.5, 2.5 |

| H-6 | ~7.2 | d | ~9.5 |

| N-H | Variable | br s | - |

| N-CH₃ | ~3.1 | d | ~5.0 |

Note: Predicted and literature-based values. Actual shifts can vary with solvent and concentration.

Interpretation and Causality:

-

Aromatic Protons (H-3, H-5, H-6): The proton at the C-3 position is ortho to two strongly electron-withdrawing nitro groups, leading to the most significant downfield shift. The H-5 proton is ortho to one nitro group and meta to the other, resulting in an intermediate chemical shift. The H-6 proton is ortho to the electron-donating methylamino group, hence it is the most shielded of the aromatic protons. The observed multiplicities (doublet and doublet of doublets) arise from spin-spin coupling with neighboring protons.

-

N-Methyl Protons (N-CH₃): The methyl protons appear as a doublet due to coupling with the adjacent amine proton. The chemical shift is influenced by the electron-donating nitrogen atom.

-

Amine Proton (N-H): The chemical shift of the amine proton is often broad and can vary depending on factors like solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The electron-withdrawing nitro groups and the electron-donating methylamino group exert a strong influence on the chemical shifts of the aromatic carbons.

Table 2: ¹³C NMR Spectral Data of this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | ~148 |

| C-2 | ~135 |

| C-3 | ~125 |

| C-4 | ~140 |

| C-5 | ~120 |

| C-6 | ~115 |

| N-CH₃ | ~30 |

Note: Predicted and literature-based values. Actual shifts can vary with solvent.

Interpretation and Causality:

-

Aromatic Carbons: The carbons directly attached to the nitro groups (C-2 and C-4) and the nitrogen of the amino group (C-1) are significantly deshielded. The remaining aromatic carbons show shifts that are a composite of the electronic effects of all substituents.

-

N-Methyl Carbon (N-CH₃): The methyl carbon resonates at a characteristic upfield region, consistent with an sp³-hybridized carbon attached to a nitrogen atom.

Experimental Protocol for NMR Spectroscopy

A robust protocol is essential for acquiring high-quality NMR data.

Workflow for NMR Analysis

Caption: A generalized workflow for NMR sample preparation and analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Perform shimming to optimize the magnetic field homogeneity.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width and acquisition time.

-

Use a standard 90° pulse sequence.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the appropriate spectral width and acquisition time.

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase and baseline correct the spectrum.

-

Reference the chemical shifts to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

-

Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.

-

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]

Table 3: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3370 | N-H | Stretching |

| ~1620, ~1590 | Aromatic C=C | Stretching |

| ~1530, ~1340 | N-O (Nitro group) | Asymmetric & Symmetric Stretching |

| ~1280 | C-N | Stretching |

| ~830 | C-H (Aromatic) | Out-of-plane Bending |

Note: Values are approximate and can be influenced by the sampling method.

Interpretation and Causality:

-

N-H Stretch: The peak around 3370 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amine.

-

Aromatic C=C Stretches: The absorptions in the 1620-1590 cm⁻¹ region are typical for C=C stretching vibrations within an aromatic ring.

-

Nitro Group Stretches: The two strong absorption bands around 1530 cm⁻¹ and 1340 cm⁻¹ are highly characteristic of the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro groups, respectively. These are often the most prominent peaks in the spectrum.

-

C-N Stretch: The absorption around 1280 cm⁻¹ corresponds to the stretching vibration of the C-N bond.

-

Aromatic C-H Bending: The peak around 830 cm⁻¹ is indicative of C-H out-of-plane bending, which can provide information about the substitution pattern of the aromatic ring.

Experimental Protocol for FT-IR Spectroscopy

For solid samples like this compound, the KBr pellet method is a common and reliable technique.

Step-by-Step Methodology (KBr Pellet):

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]

-

-

Pellet Formation:

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify and label the significant absorption bands and correlate them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity and elucidating its structure.[7]

Table 4: Key Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Proposed Fragment |

| 197 | [M]⁺ (Molecular Ion) |

| 180 | [M - OH]⁺ |

| 167 | [M - NO]⁺ |

| 151 | [M - NO₂]⁺ |

| 121 | [M - NO₂ - NO]⁺ |

| 105 | [C₇H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Source: PubChem.[3]

Interpretation and Causality:

The molecular ion peak at m/z 197 confirms the molecular weight of this compound.[3] The fragmentation pattern is dominated by the loss of the nitro groups and parts of the methylamino substituent. The loss of OH (m/z 180) can occur via rearrangement. The sequential loss of NO (m/z 167) and NO₂ (m/z 151) are characteristic fragmentation pathways for nitroaromatic compounds. Further fragmentation leads to smaller, stable aromatic cations like the phenylium ion (m/z 77).

Proposed Fragmentation Pathway of this compound

Caption: A simplified proposed fragmentation pathway for this compound in EI-MS.

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as acetone or ethyl acetate.

-

-

GC-MS Instrument Parameters:

-

GC Column: A nonpolar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used.

-

Injector: Set to a temperature of ~250 °C in splitless mode for trace analysis or split mode for more concentrated samples.

-

Oven Temperature Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) to ensure elution of the analyte.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

MS Interface: Set the transfer line temperature to ~280 °C.

-

Ion Source: Use electron ionization (EI) at 70 eV. Set the ion source temperature to ~230 °C.

-

Mass Analyzer: Scan a mass range that includes the molecular weight of the analyte (e.g., m/z 50-250).

-

-

Data Acquisition and Analysis:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.

-

Compare the obtained mass spectrum with a library spectrum or a reference standard for confirmation.

-

Conclusion

The spectroscopic characterization of this compound by NMR, IR, and MS provides a comprehensive and unambiguous identification of the molecule. Each technique offers complementary information, from the connectivity of atoms and the nature of functional groups to the molecular weight and fragmentation behavior. The protocols and interpretations provided in this guide serve as a robust framework for researchers and scientists, ensuring data integrity and facilitating the confident use of this compound in drug development and other advanced applications.

References

-

PubChem. This compound. Available from: [Link].

-

Corey Organics. n-methyl-2 4-dinitroaniline manufacturers. Available from: [Link].

-

Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available from: [Link].

-

University of Colorado Boulder, Department of Chemistry and Biochemistry. IR Spectroscopy of Solids. Available from: [Link].

-

PubChem. This compound. Available from: [Link].

-

Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Available from: [Link].

-

Science Alert. FTIR Spectra of Organic Functional Group Compositions in PM2.5 Collected at Chiang-Mai City, Thailand during the Haze Episode in March 2012. Available from: [Link].

-

Chemguide. mass spectra - fragmentation patterns. Available from: [Link].

Sources

- 1. This compound | 2044-88-4 | FM25629 [biosynth.com]

- 2. n-methyl-2 4-dinitroaniline manufacturers | Corey Organics [coreyorganics.com]

- 3. This compound | C7H7N3O4 | CID 74891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 4-Methyl-2-nitroaniline(89-62-3) 13C NMR spectrum [chemicalbook.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to the Melting Point and Stability of N-Methyl-2,4-dinitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction and Core Objectives

N-Methyl-2,4-dinitroaniline (CAS No. 2044-88-4) is a dinitroaromatic amine, appearing as a yellow crystalline powder. It serves as a key intermediate in various organic syntheses, including the preparation of dyes and pharmaceuticals.[1][2] As with any chemical intermediate, a thorough understanding of its physical and chemical properties is paramount for its effective and safe use in research and development. The melting point and thermal stability are critical parameters that dictate not only the purity of a sample but also its handling, storage, and reaction conditions.

This guide provides a comprehensive technical overview of this compound, focusing on its melting point characteristics and thermal stability profile. It is designed to move beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing robust, self-validating protocols for analysis. We will explore the variance in reported melting points, detail standardized methodologies for accurate determination, and discuss the expected thermal behavior based on analogous compounds, thereby equipping the reader with the necessary expertise for confident application.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized below. A notable aspect is the variation in the reported melting point across different sources, which underscores the critical importance of sample purity and standardized analytical techniques.

| Property | Value | Source(s) |

| Chemical Name | This compound | [3] |

| Synonyms | 2,4-Dinitro-N-methylaniline, (2,4-Dinitrophenyl)methylamine | [1][3] |

| CAS Number | 2044-88-4 | [1][2][3] |

| Molecular Formula | C₇H₇N₃O₄ | [1][3] |

| Molecular Weight | 197.15 g/mol | [1][3] |

| Appearance | Yellow crystalline powder | [2] |

| Melting Point | 171-172°C | [4] |

| 175°C | [5] | |

| 177-178°C | ||

| 81-84°C (Likely an outlier or different compound) | ||

| Boiling Point | 334.23°C (rough estimate) | |

| Density | ~1.5 g/cm³ |

Discussion on Melting Point Discrepancy: The observed range in reported melting points (primarily between 171°C and 178°C) is common for synthesized organic compounds. This variation can be attributed to several factors. The presence of impurities, such as residual starting materials or by-products from synthesis, typically depresses and broadens the melting point range.[6] Different crystallization solvents can also lead to the formation of different crystal polymorphs, each with a unique melting point. Therefore, a sharp melting point range (e.g., 0.5-1.0°C) is a strong indicator of high purity.

Experimental Determination of Melting Point

The melting point is a foundational criterion for verifying the identity and purity of a crystalline solid.[6] Its determination relies on precisely observing the temperature range over which the solid-to-liquid phase transition occurs.

Causality in Protocol Design

The choice of a slow heating rate (1-2°C per minute) is critical for ensuring thermal equilibrium between the sample, the heating block, and the thermometer. Rapid heating can cause the thermometer reading to lag behind the actual temperature of the sample, leading to an erroneously high and broad melting range. A preliminary, rapid determination is often employed to find an approximate range, saving time before a more precise measurement is conducted.[6] Using a fresh sample for each determination is mandatory, as some compounds may decompose upon melting, and the solidified melt may have a different crystalline structure, both of which would alter subsequent readings.[4]

Standard Protocol: Capillary Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus (e.g., a Mel-Temp).

-

Sample Preparation:

-

Place a small amount of dry this compound powder on a clean, dry watch glass.

-

Press the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. To ensure dense packing, drop the capillary tube, sealed-end down, through a long glass tube onto the benchtop.

-

The final packed sample height should be approximately 2-3 mm.[4]

-

-

Apparatus Setup:

-

Ensure the melting point apparatus is clean and has cooled to at least 20°C below the expected melting point (~175°C).

-

Insert the packed capillary tube into the sample holder of the apparatus.

-

-

Measurement:

-

Rapid Preliminary Run (Optional): Set a fast heating rate (e.g., 10-20°C/min) to quickly determine an approximate melting range.

-

Accurate Measurement: Allow the apparatus to cool. Using a fresh sample, set the starting temperature to ~20°C below the approximate melting point found.

-

Set the heating rate to a slow ramp of 1-2°C per minute.

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature (T₁) at which the first droplet of liquid appears.[4]

-

Record the temperature (T₂) at which the last solid crystal melts completely.

-

The melting point is reported as the range T₁ – T₂.

-

-

Post-Analysis:

-

Turn off the heater and allow the instrument to cool.

-

Safely dispose of the used capillary tube in a designated glass waste container.

-

Workflow for Melting Point Determination

Caption: Workflow for accurate melting point determination.

Thermal Stability and Decomposition Profile

The thermal stability of a compound is a critical safety and quality parameter. It refers to the temperature at which the compound begins to chemically decompose. For nitroaromatic compounds, this is particularly important as their decomposition can be energetic and release toxic gases, such as oxides of nitrogen (NOx).

Expert Insights on Dinitroaromatic Stability

It is reasonable to hypothesize that this compound will exhibit similar thermal behavior, with decomposition likely initiating in the 180-250°C range. The presence of the N-methyl group may slightly alter the decomposition onset compared to the methoxy group in DNAN, but the energetic dinitrophenyl system is the primary driver of instability at elevated temperatures. A safety data sheet for the compound notes that the formation of toxic gases is possible during heating or in case of fire, and advises avoiding heat, which aligns with this assessment.

Recommended Protocol: Thermal Stability Analysis by DSC

Differential Scanning Calorimetry (DSC) is a powerful technique for assessing thermal stability.[8][9] It measures the difference in heat flow between a sample and a reference as a function of temperature. An endothermic event (heat absorbed), like melting, appears as a trough, while an exothermic event (heat released), like decomposition, appears as a peak.

-

Instrument Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium, tin) according to the manufacturer's guidelines.

-

-

Sample Preparation:

-

Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

-

Hermetically seal the pan to contain any evolved gases during the initial phase of decomposition. For safety, especially with potentially energetic materials, a preliminary run with a vented pan at a very small sample size (<1 mg) is advisable.

-

-

DSC Program:

-

Place the sealed sample pan in the DSC sample cell and an empty, sealed reference pan in the reference cell.

-

Equilibrate the system at a starting temperature, e.g., 30°C.

-

Ramp the temperature at a controlled linear rate, typically 10°C/min, under an inert nitrogen atmosphere (flow rate ~50 mL/min).

-

Continue the ramp to a final temperature well beyond the expected decomposition, e.g., 350°C.

-

-

Data Analysis:

-

Melting Point (Tₘ): Identify the sharp endothermic peak. The onset temperature of this peak corresponds to the melting point.[9]

-

Decomposition Onset (Tₒ): Identify the large exothermic peak following the melt. The extrapolated onset temperature of this exotherm is the point at which decomposition begins.

-

Peak Decomposition Temperature (Tₚ): Note the temperature at the apex of the exothermic peak, which indicates the maximum rate of decomposition.

-

Workflow for DSC Thermal Analysis

Caption: Standard workflow for thermal analysis using DSC.

Safety and Handling Considerations

Based on available Safety Data Sheets (SDS), this compound requires careful handling.

-

Hazards: The substance is classified as a skin irritant and can cause serious eye irritation. It may also cause respiratory irritation.

-

Precautions:

-

Avoid breathing dust, fumes, or spray.

-

Wear appropriate personal protective equipment (PPE), including protective gloves and tightly sealed safety goggles.

-

Use only in a well-ventilated area, such as a chemical fume hood.

-

-

Stability: The compound is chemically stable under normal conditions. However, heat should be avoided. In case of fire or excessive heating, the formation of toxic gases (including nitrogen oxides) is possible.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

Conclusion

This compound is a valuable chemical intermediate with a melting point consistently reported in the 171-178°C range. The precise value and sharpness of the melting range serve as reliable indicators of sample purity. While direct thermal decomposition data is not widely published, its dinitroaromatic structure suggests that it is susceptible to exothermic decomposition at elevated temperatures, likely commencing above 180°C. Researchers and drug development professionals must employ standardized analytical protocols, such as those detailed in this guide, to accurately characterize their materials. Adherence to strict safety protocols is essential when handling this compound, particularly concerning potential irritation and thermal instability.

References

-

This compound. (2024). ChemBK. [Link]

-

Melting point determination. (n.d.). SSERC. [Link]

-

Wang, F., et al. (2021). Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations. RSC Advances. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Preparation of this compound. (n.d.). PrepChem.com. [Link]

-

Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. [Link]

-

Differential scanning calorimetry. (n.d.). Wikipedia. [Link]

-

A Beginner's Guide to Differential Scanning Calorimetry (DSC). (n.d.). PerkinElmer. [Link]

-

G Gabbott, P. (n.d.). A Beginner’s Guide to Differential Scanning Calorimetry (DSC). S4Science. [Link]

-

CAS No : 2044-88-4 | Product Name : this compound. (n.d.). Pharmaffiliates. [Link]

-

Melting point determination. (n.d.). University of Calgary. [Link]

-

n-methyl-2 4-dinitroaniline manufacturers. (n.d.). Corey Organics. [Link]

-

2,4-Dinitroaniline. (n.d.). Wikipedia. [Link]

-

2,4-Dinitroaniline. (n.d.). PubChem. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Preparation of this compound. (n.d.). PrepChem.com. [Link]

Sources

- 1. This compound | 2044-88-4 | FM25629 [biosynth.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | C7H7N3O4 | CID 74891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. prepchem.com [prepchem.com]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. s4science.at [s4science.at]

An In-depth Technical Guide to the Nomenclature and Significance of N-Methyl-2,4-dinitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Chemical Identity of N-Methyl-2,4-dinitroaniline

This compound is a yellow crystalline organic compound.[1][2] It is characterized by a methylamino group and two nitro groups attached to a benzene ring. Its structure lends it to applications as an intermediate in the synthesis of dyes and fluorescent whitening agents.[2] Furthermore, it is a known impurity and related compound of the chemotherapy drug Bendamustine.[3][4] Understanding the diverse nomenclature of this compound is crucial for researchers navigating chemical literature, patents, and regulatory documents.

Unraveling the Nomenclature: Synonyms and Identifiers

The varied history and application of this compound have led to a multitude of synonyms and identifiers in chemical literature. This section aims to consolidate these names to aid in comprehensive literature searches and clear scientific communication.

Systematic and Common Names

The most formally recognized name for this compound is its IUPAC name: This compound .[5] However, a variety of other names are frequently encountered.

| Synonym | Source |

| 2,4-Dinitro-N-methylaniline | [1][4][5][6] |

| (2,4-Dinitrophenyl)methylamine | [1][3][4][5][7] |

| 1-(Methylamino)-2,4-dinitrobenzene | [1][3][4][5][8] |

| N-Methyl-2,4-dinitrobenzenamine | [1][2][4][5][8] |

| Benzenamine, N-methyl-2,4-dinitro- | [1][2][4][5] |

| Aniline, N-methyl-2,4-dinitro- | [3][4][5] |

| N-(2,4-Dinitrophenyl)methanamine | [1][2][8] |

| 2,4-Dinitromethylaniline | [1][2][8] |

Chemical Abstract Service (CAS) Registry Numbers

The primary CAS number for this compound is 2044-88-4 .[1][3][4][5] It is important to note that other CAS numbers, such as 71607-48-2, may also be associated with this compound, potentially referring to mixtures or specific isomers.[5]

Other Database Identifiers

For cross-referencing in various chemical databases, the following identifiers are pertinent:

| Identifier Type | Identifier | Source |

| PubChem CID | 74891 | [1][5] |

| EINECS | 218-062-4 | [1][2][5] |

| UNII | YMZ75L8MPZ | [5] |

| NSC Number | 36958 | [1][2][4][5][8] |

| DSSTox Substance ID | DTXSID80942616 | [5] |

Synthesis and Mechanism: A Protocol for Preparation

The most common laboratory and industrial synthesis of this compound involves the reaction of 1-chloro-2,4-dinitrobenzene with methylamine.[1][9][10] This nucleophilic aromatic substitution reaction is a cornerstone of organic synthesis.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound:

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-chloro-2,4-dinitrobenzene in water.

-

Addition of Methylamine : While stirring, add an aqueous solution of methylamine to the suspension.

-

Heating : Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography.

-

Work-up : After the reaction is complete, cool the mixture to room temperature. The solid product is then collected by filtration.

-

Purification : Wash the crude product with water to remove any remaining salts. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield a yellow crystalline solid.[2]

Causality in Experimental Choices

-

Choice of Solvent : Water is often used as a solvent due to its ability to dissolve the methylamine and facilitate the reaction, while the product, being less polar, precipitates out upon formation, driving the reaction to completion.

-

Temperature : The reaction is heated to reflux to increase the rate of reaction, ensuring a reasonable reaction time.

-

Purification : Recrystallization is a standard and effective method for purifying solid organic compounds, removing impurities and resulting in a product with a sharp melting point.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Significance in Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various organic molecules. Its most notable role in the pharmaceutical industry is as a starting material and a potential impurity in the manufacturing of Bendamustine, an alkylating agent used in the treatment of certain cancers.[3][4] Regulatory bodies require strict control and monitoring of such impurities to ensure the safety and efficacy of the final drug product.

Conclusion

A thorough understanding of the nomenclature of this compound is indispensable for researchers and professionals in the chemical and pharmaceutical sciences. This guide has provided a detailed compilation of its synonyms and identifiers, a practical synthesis protocol with mechanistic insights, and an overview of its significance. This foundational knowledge is key to navigating the complex landscape of chemical information and ensuring accuracy in research and development.

References

-

PubChem. This compound | C7H7N3O4 | CID 74891. [Link]

-

Veeprho. This compound | CAS 2044-88-4. [Link]

-

Watson International. N-Methyl-2,4-Dinitro Aniline CAS 2044-88-4. [Link]

-

ChemBK. This compound. [Link]

-

Globalsino. This compound. [Link]

-

Pharmaffiliates. This compound. [Link]

-

Chemsrc. 2,4-Dinitro-N-methylaniline | CAS#:2044-88-4. [Link]

-

Corey Organics. n-methyl-2 4-dinitroaniline manufacturers. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. veeprho.com [veeprho.com]

- 4. This compound | CAS Number 2044-88-4 [klivon.com]

- 5. This compound | C7H7N3O4 | CID 74891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. This compound | 2044-88-4 | FM25629 [biosynth.com]

- 8. watson-int.com [watson-int.com]

- 9. Synthesis routes of this compound [benchchem.com]

- 10. n-methyl-2 4-dinitroaniline manufacturers | Corey Organics [coreyorganics.com]

Navigating the Synthesis and Handling of N-Methyl-2,4-dinitroaniline: A Technical Guide to Health and Safety

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl-2,4-dinitroaniline is a chemical intermediate with applications in organic synthesis, particularly in the development of pharmaceutical compounds.[1] Its molecular structure, featuring nitro groups and a methylamine substituent on a benzene ring, makes it a valuable building block but also imparts specific hazardous properties that demand rigorous safety protocols. This guide provides an in-depth analysis of the health and safety considerations for handling this compound, moving beyond standard safety data sheet (SDS) information to offer a deeper understanding of the causality behind recommended precautions. Adherence to these guidelines is critical for ensuring the well-being of laboratory personnel and the integrity of research outcomes.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is classified as a hazardous substance, primarily causing skin irritation, serious eye irritation, and respiratory irritation.[2] A thorough understanding of its reactivity and toxicological profile is the foundation of a robust safety plan.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 2044-88-4 | [1][2][3][4][5][6] |

| Molecular Formula | C7H7N3O4 | [1][3][4][6][7][8] |

| Molecular Weight | 197.15 g/mol | [1][3][4][7][8] |

| Appearance | Yellow Powder | [7] |

| Boiling Point | 354.8 °C at 760 mmHg | [7] |

| Flash Point | 168.4 °C | [7] |

| Density | 1.487 g/cm³ | [7] |